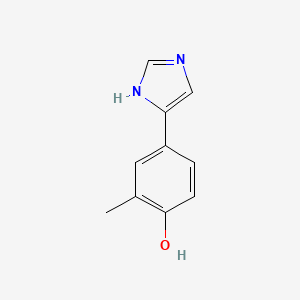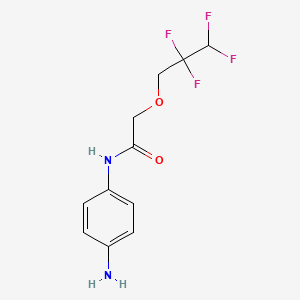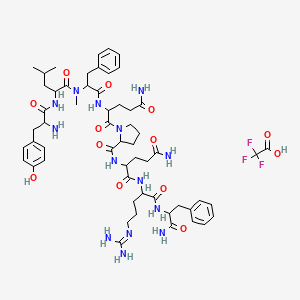
3-(Biphenyl-4-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Biphenyl-4-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core with a biphenyl group attached via a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Biphenyl-4-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the cyclization of appropriate thiourea derivatives with α-haloketones. A common method includes the reaction of biphenyl-4-carbaldehyde with thiourea in the presence of a base such as sodium ethoxide, followed by cyclization with α-haloketones under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
Types of Reactions:
Oxidation: The thioxo group can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiazolidine derivative using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.
科学的研究の応用
Chemistry: In synthetic organic chemistry, 3-(Biphenyl-4-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one serves as a versatile intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new compounds.
Biology: This compound exhibits a range of biological activities, including antimicrobial, antifungal, and anticancer properties. It is often studied for its potential to inhibit specific enzymes or pathways in pathogenic organisms.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They are investigated as potential drug candidates for treating infections, cancer, and inflammatory diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique electronic characteristics.
作用機序
3-(ビフェニル-4-イルメチル)-2-チオキソ-1,3-チアゾリジン-4-オンの作用機序は、その用途によって異なります。生物系では、活性部位に結合することによって酵素を阻害したり、病原体の生存に不可欠な細胞経路を妨害したりする場合があります。ビフェニル基は、タンパク質の疎水性ポケットと相互作用する能力を強化する可能性があり、チオキソ基は求核性残基と共有結合を形成する可能性があります。
類似の化合物:
チアゾリジンオン: チアゾリジンオンコアが類似しているが、置換基が異なる化合物。
ビフェニル誘導体: さまざまな官能基に結合したビフェニル基を有する化合物。
独自性: 3-(ビフェニル-4-イルメチル)-2-チオキソ-1,3-チアゾリジン-4-オンは、チアゾリジンオンコアとビフェニル基の組み合わせにより、独特の化学的および生物学的特性を備えているため、独特です。この組み合わせにより、幅広い化学修飾と生物活性が可能になり、研究と産業用途の両方で汎用性の高い化合物となっています。
3-(ビフェニル-4-イルメチル)-2-チオキソ-1,3-チアゾリジン-4-オンの合成、反応、用途、および機構を理解することで、研究者はさまざまな分野におけるその可能性を探求し続け、科学技術の進歩に貢献することができます。
類似化合物との比較
Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents.
Biphenyl Derivatives: Compounds with biphenyl groups attached to various functional groups.
Uniqueness: 3-(Biphenyl-4-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of its thiazolidinone core and biphenyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and biological activities, making it a versatile compound in both research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can continue to explore its potential in various fields, contributing to advancements in science and technology.
特性
CAS番号 |
1105192-16-2 |
|---|---|
分子式 |
C16H13NOS2 |
分子量 |
299.4 g/mol |
IUPAC名 |
3-[(4-phenylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13NOS2/c18-15-11-20-16(19)17(15)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2 |
InChIキー |
JHBKQXCEQNGHDK-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(=S)S1)CC2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate](/img/structure/B12109209.png)
![3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12109217.png)


![2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid](/img/structure/B12109228.png)



![2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid](/img/structure/B12109251.png)
![propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate](/img/structure/B12109262.png)


